IRAK4 inhibitor rac-45
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Overview
Description
IRAK4 inhibitor rac-45 is a small molecule designed to inhibit the activity of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of the innate immune system, particularly in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. By inhibiting IRAK4, rac-45 can potentially modulate inflammatory responses, making it a promising candidate for the treatment of various inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRAK4 inhibitor rac-45 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of rac-45 is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for enhancing the compound’s binding affinity and selectivity towards IRAK4.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure the desired purity and quality.
Industrial Production Methods
For large-scale production, the synthesis of rac-45 is optimized to improve yield and reduce costs. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Scale-Up Techniques: Techniques such as continuous flow chemistry are employed to scale up the production process while maintaining consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
IRAK4 inhibitor rac-45 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacokinetic properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to achieve selective reduction.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides, with catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of rac-45, each with potentially different pharmacological properties. These derivatives are studied to identify the most effective and selective inhibitors of IRAK4.
Scientific Research Applications
IRAK4 inhibitor rac-45 has a wide range of scientific research applications, including:
Chemistry: In chemistry, rac-45 is used as a tool compound to study the structure-activity relationships of IRAK4 inhibitors. It helps in understanding how different modifications affect the compound’s activity and selectivity.
Biology: In biological research, rac-45 is used to investigate the role of IRAK4 in various signaling pathways. It helps in elucidating the molecular mechanisms underlying inflammatory responses.
Medicine: In medical research, rac-45 is explored for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Industry: In the pharmaceutical industry, rac-45 serves as a lead compound for the development of new anti-inflammatory drugs. Its unique structure and mechanism of action make it a valuable candidate for further drug development.
Mechanism of Action
IRAK4 inhibitor rac-45 exerts its effects by binding to the active site of IRAK4, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways of TLR and IL-1R, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound’s ability to selectively inhibit IRAK4 without affecting other kinases is crucial for its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
IRAK4 inhibitor AF-45: AF-45 is another IRAK4 inhibitor with a similar mechanism of action.
IRAK4 degrader: This class of compounds not only inhibits IRAK4 but also promotes its degradation, offering a dual mechanism of action.
IRAK1/4 dual inhibitors: These compounds inhibit both IRAK1 and IRAK4, providing broader anti-inflammatory effects but with potential for increased off-target effects.
Uniqueness of rac-45
IRAK4 inhibitor rac-45 is unique due to its high selectivity for IRAK4 over other kinases, which minimizes off-target effects and enhances its therapeutic potential. Additionally, its well-characterized synthesis and favorable pharmacokinetic properties make it a promising candidate for further development.
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Properties
Molecular Formula |
C16H16ClN5 |
---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
6-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N-pyrrolidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C16H16ClN5/c17-11-4-5-16-19-9-14(22(16)10-11)13-2-1-3-15(21-13)20-12-6-7-18-8-12/h1-5,9-10,12,18H,6-8H2,(H,20,21) |
InChI Key |
NAMQQRIYZTTYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=CC=CC(=N2)C3=CN=C4N3C=C(C=C4)Cl |
Origin of Product |
United States |
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